phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate
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Overview
Description
Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate is a complex organic compound with a unique structure It belongs to the class of sulfanylformates and is characterized by its cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate typically involves multiple steps. The starting materials are often commercially available steroids or their derivatives. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions.
Introduction of the sulfanylformate group: This step involves the reaction of the intermediate with phenylsulfanylformate under controlled conditions.
The reaction conditions often require specific catalysts, solvents, and temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylformate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfanylformate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiols.
Scientific Research Applications
Phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfanylformate derivatives on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate
- Phenyl [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylacetate
Uniqueness
The uniqueness of phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate lies in its specific structural features and the presence of the sulfanylformate group. This makes it distinct from other similar compounds and may confer unique biological and chemical properties.
Properties
Molecular Formula |
C34H50O2S |
---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
phenyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanylformate |
InChI |
InChI=1S/C34H50O2S/c1-4-5-6-7-8-10-13-25-17-19-30-29-18-16-26-24-28(37-32(35)36-27-14-11-9-12-15-27)20-22-34(26,3)31(29)21-23-33(25,30)2/h9,11-12,14-16,25,28-31H,4-8,10,13,17-24H2,1-3H3/t25-,28-,29-,30-,31-,33+,34-/m0/s1 |
InChI Key |
XVECFOKIKQREAO-CIRLIIRMSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)OC5=CC=CC=C5)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)OC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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